Murrayazoline

Description

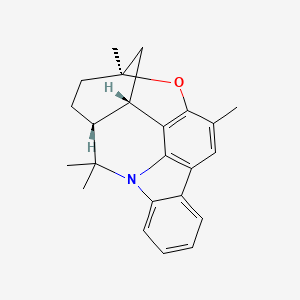

Structure

3D Structure

Properties

Molecular Formula |

C23H25NO |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

(14R,17S,19S)-3,13,13,17-tetramethyl-21-oxa-12-azahexacyclo[10.7.1.12,17.05,20.06,11.014,19]henicosa-1,3,5(20),6,8,10-hexaene |

InChI |

InChI=1S/C23H25NO/c1-13-11-15-14-7-5-6-8-18(14)24-20(15)19-16-12-23(4,25-21(13)19)10-9-17(16)22(24,2)3/h5-8,11,16-17H,9-10,12H2,1-4H3/t16-,17+,23-/m0/s1 |

InChI Key |

YPSWCORASQDCJM-MFEFFIJZSA-N |

Isomeric SMILES |

CC1=CC2=C3C4=C1O[C@]5(CC[C@H]([C@@H]4C5)C(N3C6=CC=CC=C62)(C)C)C |

Canonical SMILES |

CC1=CC2=C3C4=C1OC5(CCC(C4C5)C(N3C6=CC=CC=C62)(C)C)C |

Synonyms |

curryangin mahanimbidine murrayazoline |

Origin of Product |

United States |

Contextual Overview of Murrayazoline in Natural Product Chemistry

Significance of Carbazole (B46965) Alkaloids in Chemical Biology

Carbazole alkaloids are a class of heterocyclic organic compounds containing the carbazole ring system, which is characterized by a central five-membered nitrogen-containing ring fused to two benzene (B151609) rings. These natural products are of significant interest in chemical biology due to their wide range of demonstrated biological activities.

Within the diverse family of carbazole alkaloids, the pyranocarbazole subgroup is distinguished by the fusion of a pyran ring to the carbazole framework. This structural feature is common to many biologically active compounds isolated from plants of the Rutaceae family. mdpi.com Pyranocarbazole alkaloids have been the subject of extensive research, revealing a spectrum of biological properties, including anti-tumor and neuroprotective effects. nih.govnih.gov The arrangement of the pyran ring in relation to the carbazole nucleus contributes to the diversity and biological activity of these compounds.

Murrayazoline, also known as curryangin or mahanimbidine, is a notable member of the pyranocarbazole alkaloids. acs.orgnih.gov Its unique and complex hexa-heterocyclic structure, composed of an N-substituted carbazole, a dihydropyran, and a cyclohexane (B81311) component, sets it apart and presents a fascinating synthetic challenge. acs.org Research has demonstrated that this compound exhibits potent biological activities, including anti-cancer properties. Specifically, it has shown significant activity against colon cancer cells. researchgate.netnih.gov

Overview of Pyranocarbazole Alkaloids

Biogeographical and Botanical Origin Research

The study of the natural origins of this compound provides insight into its ecological context and the chemodiversity of its source organisms.

This compound was first isolated from Murraya koenigii, a tree in the Rutaceae family commonly known as the curry tree. researchgate.net This plant is native to India and Sri Lanka and is widely cultivated for its aromatic leaves. researchgate.net The isolation of this compound from the leaves of M. koenigii was a significant finding, contributing to the understanding of the chemical constituents of this medicinally important plant. tandfonline.comasianjpr.com The compound has been isolated as both a racemic mixture and as an optically active compound from the Murraya genus. acs.org

The genus Murraya is a rich source of diverse secondary metabolites, with over 413 compounds identified between 1965 and 2023. mdpi.com Alkaloids represent the largest group of these compounds, accounting for nearly 47% of the total. mdpi.com Besides M. koenigii, other species such as Murraya paniculata (orange jasmine) also produce a wide array of chemical constituents, including coumarins, flavonoids, and other alkaloids. journal-jop.orgwikipedia.org The chemical diversity within the Murraya genus is influenced by geographical location, with different populations yielding varying profiles of carbazole alkaloids. tandfonline.com For instance, another related compound, Murrayazolinine, has been reported in Murraya euchrestifolia. nih.gov This chemodiversity underscores the importance of continued phytochemical investigation of this genus.

Elucidation of this compound Isolation from Murraya koenigii (Rutaceae)

Historical Research Trajectories for this compound

The scientific journey of this compound began with its isolation and structural elucidation. Early research focused on determining its complex molecular architecture, which was confirmed by spectral analyses and single-crystal X-ray analysis. acs.org A key hypothesis in its biosynthesis is that it forms from 2-hydroxy-3-methylcarbazole and a monoterpene fragment, likely proceeding through the intermediate mahanimbine, another carbazole alkaloid found in the same plant. acs.org

A significant milestone in this compound research was its total synthesis, first reported in 2008. acs.orgnih.gov This non-biomimetic synthesis involved constructing the characteristic hexa-heterocyclic structure through a combination of an intramolecular Friedel-Crafts-type Michael addition and a Palladium-catalyzed C-O coupling reaction. acs.orgacs.org This achievement not only confirmed the structure of this compound but also opened avenues for the synthesis of related compounds and analogues for further biological evaluation. tandfonline.comnih.gov More recent research has continued to explore the biological activities of this compound, particularly its anti-cancer effects, providing a scientific basis for the traditional uses of M. koenigii. researchgate.netnih.gov

Biosynthetic Pathways and Regulation of Murrayazoline

Elucidation of Precursor Incorporation and Metabolic Fates

The assembly of the complex murrayazoline scaffold is believed to originate from simpler, primary metabolic building blocks. The core carbazole (B46965) structure is likely derived from the shikimate pathway, while the intricate terpenoid-derived portions originate from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways.

To date, specific isotopic labeling experiments to definitively trace the biosynthetic precursors of this compound in Murraya species have not been reported in the reviewed scientific literature. Such studies are crucial for confirming the origin of each atom within the final molecule. biorxiv.org

In the broader context of carbazole alkaloid biosynthesis, particularly in bacteria, isotopic labeling has been a powerful tool. For instance, tracer experiments in actinomycetes have shown that the carbazole skeleton is derived from precursors like tryptophan, pyruvate, and acetate. nih.govmdpi.com In one study on the biosynthesis of neocarazostatin A, labeling with H₂¹⁸O confirmed that a hydroxyl group on the carbazole ring originated from a water molecule. nih.govidexlab.com These studies exemplify the methodology that could be applied to elucidate the this compound pathway.

Based on biomimetic synthesis, a proposed pathway for this compound begins with fundamental precursors that form the carbazole and monoterpene moieties.

Table 1: Proposed Precursors for this compound Biosynthesis

| Moiety | Proposed Precursor(s) | Biosynthetic Origin |

| Carbazole Core | 2-Hydroxy-3-methylcarbazole | Formed via the shikimate pathway |

| Monoterpene Unit | Geranyl diphosphate (B83284) (GPP) | Derived from the MVA or MEP pathway |

The biosynthesis of this compound is hypothesized to be a multi-step enzymatic process involving the coupling of a carbazole nucleus with a monoterpene unit, followed by a series of cyclizations and rearrangements. While the specific enzymes have not been isolated and characterized, the proposed transformations point toward the involvement of several key enzyme families. rsc.orgrsc.org

The initial key step is believed to be the prenylation (specifically, geranylation) of 2-hydroxy-3-methylcarbazole. This reaction would be catalyzed by a prenyltransferase , which attaches a geranyl group from geranyl diphosphate (GPP) to the carbazole core. This would likely form mahanimbine, another carbazole alkaloid found in M. koenigii, as a key intermediate. rsc.orgnih.gov

Following the formation of mahanimbine, a series of intramolecular cyclizations and rearrangements are required to construct the distinctive hexa-heterocyclic system of this compound. These complex transformations are likely catalyzed by cytochrome P450 monooxygenases (P450s) and other cyclase enzymes. P450s are known to be versatile catalysts in secondary metabolism, often performing hydroxylations that can initiate or facilitate cyclization reactions. rsc.org The final acid-catalyzed cyclization cascade, which has been demonstrated in biomimetic syntheses, may be facilitated in vivo by the specific enzymatic environment. rsc.org

Table 2: Proposed Enzymatic Steps in this compound Biosynthesis

| Step | Proposed Reaction | Potential Enzyme Class |

| 1 | Geranylation of 2-hydroxy-3-methylcarbazole | Aromatic Prenyltransferase |

| 2 | Formation of Mahanimbine intermediate | Cyclase / Dehydrogenase |

| 3 | Oxidative cyclization and rearrangement | Cytochrome P450 Monooxygenase, Cyclase |

Isotopic Labeling Studies for Biosynthetic Intermediates

Enzymology of this compound Biosynthesis

The formation of this compound is a multi-step enzymatic process. While the complete enzymatic cascade has not been experimentally verified, transcriptome analysis of Murraya koenigii leaves has identified several enzyme families that are strong candidates for catalyzing the key reactions in this compound biosynthesis. nih.gov

Characterization of Oxidoreductases in Carbazole Ring Formation

The formation of the carbazole ring is a pivotal step in the biosynthesis of this compound. It is hypothesized that this occurs through the oxidative cyclization of a diarylamine precursor. Transcriptomic data from Murraya koenigii points to the involvement of cytochrome P450s, a large family of oxidoreductases, in this process. nih.gov These enzymes are well-known for their role in catalyzing a wide array of oxidative reactions in secondary metabolism. In the context of this compound biosynthesis, a cytochrome P450 enzyme could facilitate the carbon-carbon bond formation necessary to close the central pyrrole (B145914) ring of the carbazole skeleton. While direct characterization of a specific this compound-related oxidoreductase is pending, the general mechanism is supported by studies on bacterial carbazole biosynthesis where carbazole synthases, which are also oxidoreductases, perform a similar cyclization function. nih.gov

Investigation of Methyltransferases and Other Tailoring Enzymes

Following the formation of the initial carbazole scaffold, a series of "tailoring" reactions are required to produce the final, complex structure of this compound. These reactions include prenylation, hydroxylation, and potentially methylation. The transcriptome of Murraya koenigii has revealed the presence of genes encoding for methyltransferases and prenyltransferases. nih.gov

Methyltransferases are enzymes that catalyze the transfer of a methyl group from a donor molecule (typically S-adenosyl methionine) to an acceptor substrate. In the biosynthesis of carbazole alkaloids, methylation can occur at various positions on the carbazole nucleus, influencing the compound's biological activity. While the specific methylation pattern of this compound itself is determined by its core structure, related carbazole alkaloids from Murraya species exhibit various methylation patterns, highlighting the importance of methyltransferases in generating structural diversity.

Prenyltransferases are another critical class of tailoring enzymes. They are responsible for attaching isoprenoid moieties, such as geranyl or farnesyl groups, to the carbazole core. This prenylation step is a key branching point in the biosynthesis of many complex carbazole alkaloids, including the likely precursor to this compound, mahanimbine. The attachment of a monoterpene unit is a defining feature of this compound's structure.

Heterologous Expression of Biosynthetic Enzymes for Mechanistic Analysis

To definitively determine the function of the candidate enzymes identified through transcriptomics, heterologous expression in a well-characterized host organism is a powerful strategy. This involves transferring the genes encoding the putative biosynthetic enzymes from Murraya into a host like Escherichia coli or Saccharomyces cerevisiae. The host can then be cultured, and the expressed enzymes can be purified and assayed for their specific catalytic activity.

While the heterologous expression of the complete this compound biosynthetic pathway has not yet been reported, this approach has been successfully applied to elucidate the biosynthesis of bacterial carbazole alkaloids. For instance, the biosynthetic gene clusters for carbazoles from Streptomyces species have been expressed in host organisms, allowing for the functional characterization of the involved enzymes and the production of novel carbazole derivatives. acs.orgnih.govasm.org These studies provide a roadmap for future research aimed at dissecting the this compound biosynthetic pathway at a mechanistic level.

Metabolic Engineering and Synthetic Biology Approaches for this compound Production

The low abundance of this compound in its natural source and the complexity of its chemical synthesis make metabolic engineering and synthetic biology attractive alternative strategies for its production.

Optimization of Biosynthetic Pathways in Host Organisms

Metabolic engineering aims to rationally modify the metabolism of a host organism to enhance the production of a desired compound. For this compound, this would involve introducing the identified biosynthetic genes into a suitable microbial host, such as E. coli or yeast, and then optimizing the metabolic fluxes to ensure a high yield of the final product.

Key optimization strategies include:

Enhancing Precursor Supply: Increasing the intracellular pools of the primary metabolites that serve as precursors for this compound biosynthesis, such as those from the shikimate pathway.

Codon Optimization: Modifying the DNA sequence of the biosynthetic genes to match the codon usage bias of the expression host, thereby improving protein translation efficiency.

Promoter Engineering: Using strong, inducible promoters to control the expression of the biosynthetic genes, allowing for fine-tuning of enzyme levels.

Pathway Balancing: Adjusting the expression levels of different enzymes in the pathway to avoid the accumulation of toxic intermediates and to channel the metabolic flow towards the final product.

Successful examples of metabolic engineering for the production of other alkaloids in microbial hosts demonstrate the potential of this approach for the sustainable and scalable production of this compound. asm.orgoup.com

Combinatorial Biosynthesis for Novel this compound Derivatives

Combinatorial biosynthesis is a powerful strategy that involves the deliberate manipulation of enzymatic pathways to generate novel natural product analogs. This approach can involve the introduction of new genes, the modification of existing enzymes, or the feeding of unnatural precursor molecules. While the specific enzymatic machinery for this compound biosynthesis has not been fully elucidated, the principles of combinatorial biosynthesis, successfully applied to other complex alkaloids, can be hypothetically extended to the production of novel this compound derivatives. nih.govresearchgate.net The presumed biosynthetic precursors of this compound, 2-hydroxy-3-methylcarbazole and a monoterpene unit, provide key starting points for such synthetic biology efforts. acs.orgacs.org

One of the most direct methods for generating novel this compound analogs is precursor-directed biosynthesis . This technique involves supplying synthetic analogs of the natural precursors to the Murraya plant or a heterologous host expressing the relevant biosynthetic enzymes. mit.edu For instance, by introducing halogenated or otherwise modified tryptamine (B22526) or tryptophan analogs, it may be possible to generate this compound derivatives with altered substitution patterns on the carbazole core. mit.edufrontiersin.org The success of this approach would depend on the substrate flexibility of the downstream enzymes in the this compound pathway.

Another powerful approach is the genetic engineering of the biosynthetic pathway . This can involve several strategies:

Introduction of tailoring enzymes: Genes encoding enzymes from other metabolic pathways can be introduced into the this compound-producing organism to modify the this compound scaffold. For example, the introduction of halogenases from actinomycetes, which have been successfully used in the combinatorial biosynthesis of indolocarbazole alkaloids like rebeccamycin, could lead to the production of halogenated this compound derivatives. nih.govpnas.org Similarly, the expression of glycosyltransferases from other systems could facilitate the attachment of sugar moieties to the this compound structure, potentially altering its bioactivity and solubility. researchgate.net

Modification of existing enzymes: Site-directed mutagenesis or directed evolution could be employed to alter the substrate specificity or catalytic activity of the native this compound biosynthetic enzymes, once they are identified. This could enable the incorporation of a wider range of precursor analogs or lead to the formation of products with altered stereochemistry.

Chemical Synthesis and Derivatization Strategies for Murrayazoline

Total Synthesis Methodologies of Murrayazoline

The first and most notable total synthesis of (±)-murrayazoline was a nonbiomimetic approach, which diverges from the proposed biosynthetic pathway that involves the acid-catalyzed reaction of 2-hydroxy-3-methylcarbazole and a monoterpene fragment. acs.orgacs.org This laboratory synthesis established a viable route to the complex skeleton through a sequence of carefully orchestrated chemical transformations.

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis is crucial for devising a synthetic plan for a complex molecule like this compound. The strategy developed by Chida and colleagues identified a key pentacyclic carbazole-cyclohexanone intermediate as a promising precursor. acs.org

The primary disconnections in this analysis are as follows (Figure 1):

Dihydropyran Ring (F-Ring) Formation: The final dihydropyran ring of this compound (1) was envisioned to be formed late in the synthesis from the pentacyclic ketone (3) via olefination followed by an acid-catalyzed cyclization. acs.org

Intramolecular Friedel-Crafts-type Michael Addition: The pentacyclic ketone (3) was retrosynthetically disconnected via an intramolecular Friedel-Crafts-type Michael addition. This disconnection opens the cyclohexanone (B45756) ring to reveal an N-substituted carbazole (B46965) precursor (4) bearing a tethered α,β-unsaturated ester. acs.org This step is critical for constructing the D/E ring system with the correct connectivity.

Carbazole Core Construction: The N-substituted carbazole (4) itself was disconnected at the two C–N bonds of the carbazole nitrogen. This leads to two simpler fragments: a 2,2′-dibromobiphenyl derivative (5) and a primary amine (6) which contains the future E-ring. acs.orgnih.gov This disconnection allows for the strategic use of a powerful double N-arylation reaction to form the central carbazole ring in a single pot. acs.orgacs.org

Development of Stereoselective Synthetic Routes

The inherent chirality of this compound makes stereocontrol a central issue in its synthesis. While the initial total synthesis produced a racemic mixture, the strategies employed provide a foundation for future stereoselective approaches. nih.gov

As of the latest available research, the reported total synthesis of this compound yielded the racemic form, (±)-murrayazoline. acs.orgnih.gov This indicates that the development of a fully enantioselective synthesis, which would produce a single enantiomer, remains an open challenge.

Enantioselective synthesis is a critical field in modern chemistry, particularly for pharmaceuticals, as different enantiomers of a molecule often exhibit vastly different biological activities. wikipedia.org Achieving this for this compound would likely involve one of several established strategies:

Chiral Pool Synthesis: Starting from an inexpensive, naturally occurring chiral molecule. wikipedia.org

Chiral Auxiliaries: Temporarily attaching a chiral group to guide the stereochemical outcome of key reactions. wikipedia.org

Asymmetric Catalysis: Using a chiral catalyst to create the desired stereocenters. wikipedia.orglibretexts.org

Future work in this area would need to focus on adapting such methods to the specific intermediates in the this compound synthetic pathway.

While enantioselectivity was not the focus of the initial synthesis, excellent diastereoselectivity was achieved in a key ring-forming reaction. The crucial intramolecular Friedel-Crafts-type Michael addition to form the pentacyclic intermediate (3) proceeded with high diastereocontrol. acs.orgsynarchive.com

Enantioselective Approaches to Chiral Centers

Novel Ring-Forming Reactions for the Carbazole Core

The construction of the carbazole nucleus is a pivotal part of the synthesis of this compound and related alkaloids. Modern organometallic chemistry has provided powerful tools for this purpose, moving beyond classical methods like the Borsche–Drechsel synthesis. nih.gov

In the total synthesis of (±)-murrayazoline, the carbazole core was constructed using a palladium-catalyzed double N-arylation reaction. acs.orgtandfonline.com This one-pot reaction brought together the 2,2′-dibromobiphenyl derivative (5) and the primary amine (6) to form the N-substituted carbazole intermediate (4) in a 59% yield. nih.govsynarchive.com This method represents a highly efficient and convergent approach to building the sterically hindered N-substituted carbazole skeleton.

Table 1: Key Steps in the Total Synthesis of (±)-Murrayazoline An interactive table summarizing the key transformations in the published synthesis.

| Step No. | Starting Material | Key Reagents/Catalysts | Product | Yield (%) | Reaction Type | Reference |

|---|---|---|---|---|---|---|

| 1 | 2,2′-dibromobiphenyl derivative (5) + Amine (6) | Pd₂(dba)₃, NaOt-Bu | N-substituted carbazole (4) | 59 | Buchwald-Hartwig Double N-Arylation | nih.govsynarchive.com |

| 2 | N-substituted carbazole (4) | Sc(OTf)₃ | Pentacyclic ketone (3) | 73 | Intramolecular Friedel-Crafts/Michael Addition | synarchive.com |

| 3 | Pentacyclic ketone (3) | Tebbe Reagent | exo-Olefin (21) | 62 | Olefination | acs.org |

Beyond the double N-arylation used for this compound, other advanced cyclization reactions are prominent in modern carbazole synthesis and represent potential alternative strategies.

Oxidative Cyclizations: Palladium-catalyzed oxidative cyclization of diarylamines is a powerful method for forming the carbazole ring system. researchgate.net This approach involves the direct C-H activation of two aryl rings to form the new C-C bond of the carbazole, often using a palladium(II) catalyst in the presence of an oxidant. This method has been successfully applied to the synthesis of numerous carbazole alkaloids, including murrayamine-A and carbalexin B. nih.govresearchgate.net

Tandem Ring-Closing Metathesis (RCM): RCM has emerged as a robust tool for constructing cyclic systems in organic synthesis. medwinpublishers.comorganic-chemistry.org While not yet applied to this compound itself, a tandem RCM/dehydrogenation sequence has been developed for the synthesis of carbazole-1,4-quinones, which are structurally related to alkaloids like murrayaquinone A. researchgate.net This strategy involves forming a diene precursor and then using a ruthenium catalyst, such as a Grubbs catalyst, to effect the ring closure and subsequent aromatization to the carbazole core. organic-chemistry.orgresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula | Structure |

|---|---|---|

| This compound | C₂₃H₂₅NO₂ | |

| 2-hydroxy-3-methylcarbazole | C₁₃H₁₁NO | |

| Scandium(III) triflate | C₃F₉O₉S₃Sc | |

| Tebbe Reagent | C₁₃H₁₈AlClTi | |

| Palladium(II) acetate | C₄H₆O₄Pd | |

| Murrayaquinone A | C₁₄H₉NO₃ | |

| Carbalexin B | C₁₅H₁₃NO₃ |

Coupling Reactions (e.g., Suzuki-Miyaura Coupling in Precursor Synthesis)

The construction of the complex hexa-heterocyclic framework of this compound relies on the strategic formation of key precursors. Palladium-catalyzed cross-coupling reactions are instrumental in this process, particularly for assembling the core carbazole nucleus. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, has been effectively employed in the synthesis of essential biphenyl (B1667301) intermediates. tandfonline.com

In the notable total synthesis of (±)-Murrayazoline by Chida and colleagues, a Suzuki-Miyaura cross-coupling reaction was a critical step for creating the dibromobiphenyl precursor. synarchive.com This reaction couples an aryl halide with an organoboron compound. Specifically, the synthesis involved the coupling of the iodinated compound 9 with 2-bromophenylboronic acid. This step cleanly and efficiently afforded the biphenyl compound 10 in a high yield of 99%, which then underwent further transformations to produce the N-substituted carbazole component required for the final assembly of this compound. synarchive.com The use of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), is crucial for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that defines this reaction. tandfonline.comsynarchive.com

Table 1: Conditions for Suzuki-Miyaura Coupling in this compound Precursor Synthesis This table summarizes the reaction conditions for the key Suzuki-Miyaura coupling step to form biphenyl intermediate 10 as reported in the total synthesis of (±)-Murrayazoline.

| Reactant A | Reactant B | Catalyst | Base | Solvent System | Yield | Reference |

| Iodinated Compound 9 | 2-Bromophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | EtOH, H₂O, PhH | 99% | synarchive.com |

Functionalization of the Pyran Ring System

The dihydropyran ring (F-ring) is a defining structural feature of this compound. Its formation during total synthesis represents a key functionalization challenge. In the synthesis by Chida's group, the construction of this ring was not trivial. After creating a pentacyclic precursor containing an exo-olefin, various attempts were made to induce cyclization to form the pyran system. researchgate.net

Initial strategies involving treatment with Brønsted and Lewis acids (such as H₂SO₄, CF₃CO₂H, and Sc(OTf)₃) proved unsuccessful, leading only to the decomposition of the substrate. researchgate.net Similarly, attempted halo-etherification reactions using N-Bromosuccinimide (NBS) or iodine also resulted in decomposition. researchgate.net

Ultimately, the successful strategy involved a palladium-catalyzed C-O coupling reaction. researchgate.net This intramolecular reaction effectively formed the ether linkage of the pyran ring, completing the hexa-heterocyclic structure of this compound. This demonstrates that transition-metal-catalyzed methods are powerful tools for functionalizing advanced intermediates to construct strained or complex ring systems where traditional methods may fail. researchgate.net The development of efficient methods for creating fused pyran rings remains an active area of research, often involving intramolecular Heck reactions and C-H bond functionalization.

Semisynthesis and Late-Stage Functionalization of this compound

Late-stage functionalization (LSF) involves the modification of a complex, fully formed molecule. nih.gov This approach is highly valuable in medicinal chemistry as it allows for the rapid generation of analogues from a precious natural product without needing to repeat a lengthy total synthesis.

Chemical Modifications of Isolated this compound Scaffolds

While specific reports on the chemical modification of isolated this compound are scarce, the principles are well-established through work on other complex alkaloids. Structure-activity relationship (SAR) studies often involve the chemical modification of a natural product scaffold to probe how different functional groups affect biological activity. nih.govwikipedia.org For a molecule like this compound, potential modifications could target several sites. For instance, the secondary amine within the carbazole core, the aromatic rings, or the gem-dimethyl group on the cyclohexane (B81311) ring could be sites for derivatization.

Studies on the related manzamine alkaloids demonstrate this principle effectively. nih.gov Modifications were carried out on various functional groups of the isolated natural products to generate a library of diverse analogues. These changes included transformations of carbonyl groups into hydrazones, which in some cases led to a significant increase in biological potency. nih.gov This strategy highlights how functional groups on a complex core can serve as handles for chemical diversification, a concept directly applicable to the this compound scaffold.

Chemo-Enzymatic Approaches for Structural Diversification

Chemo-enzymatic synthesis combines the versatility of chemical reactions with the high selectivity of enzymes. mdpi.com This approach is particularly powerful for the late-stage functionalization of complex molecules, where enzymes can modify specific C-H bonds that are inaccessible through traditional chemical means. nih.govmalariaworld.org

Enzyme superfamilies, such as cytochrome P450s (P450s), are known for their ability to hydroxylate unactivated C-H bonds with high regio- and stereoselectivity. malariaworld.org A chemo-enzymatic strategy for this compound could involve using an engineered P450 to introduce a hydroxyl group onto the carbazole or cyclohexane portions of the molecule. This newly installed hydroxyl group can then act as a synthetic handle for further chemical modifications. researchgate.net

Another powerful chemo-enzymatic method involves the use of halogenase enzymes. nih.gov Engineered halogenases can selectively install a bromine or chlorine atom onto an aromatic ring. researchgate.net This halogenated intermediate can then be subjected to a wide range of palladium-catalyzed cross-coupling reactions (like Suzuki, Buchwald-Hartwig, or Stille couplings) to introduce new aryl, amine, or ether substituents. A three-enzyme biotransformation system has been developed to produce diverse carbazole derivatives, demonstrating the feasibility of using enzymes to create structural variety in this class of alkaloids. mdpi.com This approach allows for the generation of novel analogues from a common, complex precursor, greatly expanding structural diversity. nih.govmdpi.com

Synthesis of this compound Analogues and Derivatives

Structural Simplification Strategies for Lead Generation

This compound is a structurally complex natural product. While this complexity can be responsible for its biological activity, it also presents challenges for synthesis and optimization in a drug discovery context. Therefore, a common strategy in medicinal chemistry is to design and synthesize simplified analogues that retain the key pharmacophoric features but are easier to make. nih.gov This process helps to identify the essential structural components required for activity and improves drug-like properties. wikipedia.org

For this compound, several simplification strategies could be envisioned:

Removal of Stereocenters: The molecule has several chiral centers. Synthesizing analogues with fewer or no stereocenters would dramatically reduce synthetic complexity.

Scaffold Truncation: The hexa-heterocyclic system could be simplified. For example, analogues could be synthesized that lack the pyran ring or have a simplified cyclohexane moiety.

Removal of Non-essential Groups: Peripheral functional groups, such as the methyl groups, could be removed to assess their contribution to activity and simplify the structure.

Studies on simplified manzamine C analogues showed that they could possess equal or even more potent cytotoxicity than the natural product, validating this approach. nih.gov The goal of such simplification is to generate a "lead compound"—a less complex molecule that still has promising activity and can serve as a better starting point for extensive medicinal chemistry optimization. nih.gov

Table 2: Potential Structural Simplification Strategies for this compound This table outlines conceptual strategies for simplifying the this compound scaffold to generate lead compounds for drug discovery.

| Simplification Strategy | Rationale | Target Moiety |

| Ring System Truncation | Reduce synthetic complexity; assess the necessity of the full scaffold. | Remove the pyran F-ring or the cyclohexane E-ring. |

| Elimination of Stereocenters | Simplify synthesis and avoid diastereomeric mixtures. | Flatten the cyclohexane ring or replace it with an aromatic ring. |

| Removal of Alkyl Groups | Reduce lipophilicity; simplify precursors. | Remove the gem-dimethyl group or the methyl group on the carbazole. |

| Aromatic Core Modification | Explore alternative core scaffolds. | Replace the carbazole nucleus with a simpler indole (B1671886) or biphenyl system. |

Introduction of Diverse Chemical Moieties for Functional Probes

The derivatization of a natural product like this compound to create functional probes involves the strategic introduction of specific chemical groups that can report on the molecule's location, binding partners, or conformational changes. These probes are invaluable tools in chemical biology for applications such as fluorescence imaging, affinity purification, and target identification. While the direct derivatization of this compound for such purposes is not extensively documented, strategies can be extrapolated from the functionalization of related carbazole and pyranocarbazole systems.

The core structure of this compound, featuring a pyranocarbazole skeleton, offers several potential sites for chemical modification. The choice of derivatization strategy depends on the desired functionality of the probe, such as fluorescence, photoreactivity, or the ability to be captured (e.g., via "click chemistry").

Fluorescent Probes:

The intrinsic fluorescence of the carbazole moiety can be modulated and enhanced by the introduction of suitable fluorophores. The pyrano[3,2-f] and [2,3-g]indole systems, which are structurally related to the core of this compound, have been shown to exhibit moderate to high quantum yields and large Stokes shifts, making them promising fluorophores. nih.gov The alkylation of the carbazole nitrogen is a known strategy to modify the photophysical properties and solubility of these types of compounds. nih.gov

A practical approach to creating fluorescent probes of this compound would involve the synthesis of analogs bearing a linker at a strategic position, to which a fluorophore can be attached. For instance, a derivative of this compound could be synthesized with a reactive handle, such as an azide (B81097) or alkyne group, allowing for the attachment of a variety of fluorophores using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov

Table 1: Potential Strategies for Fluorescent Probe Synthesis from this compound Analogs

| Derivatization Strategy | Target Moiety on this compound Analog | Linker/Functional Group | Fluorophore to be Attached | Potential Application |

| Click Chemistry (CuAAC) | Aromatic ring or alkyl side chain | Azide or Alkyne | Fluorescein, Rhodamine, BODIPY | Cellular imaging, Target localization |

| Amide Coupling | Carboxylic acid derivative | Amine or Carboxylic acid | Coumarin, Dansyl chloride | In vitro binding assays, Fluorescence polarization |

| Ether Linkage | Hydroxyl group | Alkyl halide | NBD, Cyanine dyes | Live-cell imaging, FRET studies |

Photoaffinity Probes:

Photoaffinity labeling is a powerful technique to identify the cellular targets of a bioactive molecule. This involves incorporating a photoreactive group into the molecule, which upon photoactivation, forms a covalent bond with nearby interacting proteins. For a complex molecule like this compound, a diazirine or benzophenone (B1666685) moiety could be introduced. The synthesis of a this compound analog with a suitable linker terminating in one of these photoreactive groups would be a viable strategy.

Affinity-Based Probes:

To isolate and identify the binding partners of this compound, affinity-based probes are essential. These probes typically consist of the parent molecule, a linker, and a tag for purification, such as biotin. The synthesis of a biotinylated this compound derivative would allow for the capture of its protein targets from cell lysates using streptavidin-coated beads. The "click chemistry" approach is again highly suitable for attaching a biotin-alkyne or biotin-azide to a correspondingly functionalized this compound analog. nih.gov

Research Findings on Related Scaffolds:

Research on the functionalization of the pyranocarbazole core provides valuable insights. For instance, a fluorescent probe for cyclooxygenase-2 (COX-2) was developed based on a benzothiazole-pyranocarbazole structure, demonstrating the utility of this scaffold in creating targeted imaging agents. nih.gov In this study, indomethacin, a known COX-2 inhibitor, was introduced to a phosphor with a benzothiazole-pyranocarbazole structure to create the probe IBPC1. nih.gov This probe showed high fluorescence intensity in inflamed cells, indicating its potential for bioimaging. nih.gov

Furthermore, the application of click chemistry to the carbazole alkaloid Murrayafoline A, which shares the carbazole core with this compound, has been successfully demonstrated. nih.gov Researchers synthesized an azido (B1232118) derivative of Murrayafoline A and combined it with various alkynes to create a series of new derivatives with modified biological activities. nih.gov This highlights the feasibility of using click chemistry for the derivatization of complex carbazole alkaloids.

Table 2: Examples of Functionalized Carbazole and Pyranocarbazole Derivatives

| Parent Scaffold | Functional Moiety Introduced | Method of Introduction | Resulting Probe Type | Reference |

| Benzothiazole-pyranocarbazole | Indomethacin | Chemical Synthesis | Fluorescent probe for COX-2 | nih.gov |

| Murrayafoline A | Various alkynes via a triazole linker | Click Chemistry (CuAAC) | Biologically active derivatives | nih.gov |

| Pyrano[3,2-f] and [2,3-g]indoles | Ethyl and Benzyl groups | Alkylation | Modified fluorescent properties | nih.gov |

Advanced Methodologies for Structural and Mechanistic Investigations of Murrayazoline

High-Resolution Spectroscopic Techniques for Structural Elucidation of Complex Derivatives

Spectroscopic methods are paramount in defining the molecular structure of novel or complex organic compounds. For a molecule like murrayazoline, with its rigid, polycyclic framework and multiple stereocenters, a combination of sophisticated spectroscopic techniques is required for an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. While basic 1D ¹H and ¹³C NMR spectra provide initial information on the number and type of protons and carbons, advanced NMR experiments are necessary to piece together the complex puzzle of a molecule like this compound. libretexts.org The conformational rigidity of its hexacyclic system can be thoroughly investigated using a suite of 2D NMR techniques. mit.edunih.gov

Two-dimensional experiments such as Correlation Spectroscopy (COSY) are used to establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the spin systems of the molecule's various rings. To map out the complete carbon skeleton, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are employed. HSQC correlates directly bonded carbon-proton pairs, while HMBC reveals longer-range couplings (typically over 2-3 bonds), which are crucial for connecting the different spin systems and piecing together the entire molecular framework, including the placement of quaternary carbons and heteroatoms.

For conformational analysis, the Nuclear Overhauser Effect (NOE) is particularly powerful. asianjpr.com Experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) or its 1D equivalent (NOE difference spectroscopy) detect through-space interactions between protons that are close to each other (typically <5 Å), regardless of whether they are connected through bonds. This data provides critical insights into the 3D arrangement of the molecule, helping to define the relative stereochemistry and the preferred conformation of the fused ring system. Dynamic NMR (DNMR) techniques can also be applied to study rotational barriers and other conformational dynamics if any flexible moieties are present in derivatives. japsonline.com

Table 1: Representative Advanced NMR Techniques for this compound's Structural Analysis This table illustrates the application of various NMR experiments for the structural and conformational analysis of a complex alkaloid like this compound.

| NMR Experiment | Information Obtained | Application to this compound Structure |

|---|---|---|

| ¹H NMR | Provides chemical shift, integration (proton count), and multiplicity (splitting pattern) for all protons. | Identifies aromatic, aliphatic, and methyl protons; initial assessment of the environment of each proton. libretexts.org |

| ¹³C NMR | Provides chemical shifts for all unique carbon atoms. | Identifies the number of distinct carbons and their types (e.g., C, CH, CH₂, CH₃, C=O, aromatic C). |

| COSY (Correlation Spectroscopy) | Reveals scalar couplings between protons (typically ²J and ³J), identifying neighboring protons. | Establishes proton connectivity within the individual rings of the this compound skeleton. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton with its directly attached carbon atom. | Assigns specific carbons to their attached protons, building the C-H framework. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). | Crucial for connecting different structural fragments, locating quaternary carbons, and confirming the overall heterocyclic ring fusion. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close in space (<5 Å), revealing through-space proximities. | Determines the relative stereochemistry of chiral centers and establishes the 3D conformation of the rigid hexacyclic system. asianjpr.com |

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. researchgate.net Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high accuracy allows for the calculation of a unique molecular formula from the exact mass of the molecular ion. For this compound (C₂₃H₂₅NO), HRMS provides definitive confirmation of its elemental composition, distinguishing it from other potential formulas with the same nominal mass. researchgate.net

Beyond molecular formula determination, tandem mass spectrometry (MS/MS) provides deep structural insights through controlled fragmentation. sigmaaldrich.comacs.org In an MS/MS experiment, the molecular ion of this compound is selected and subjected to collision-induced dissociation (CID), breaking it into smaller, stable fragment ions. The resulting fragmentation pattern is a structural fingerprint of the molecule. Analyzing these fragments helps to confirm the connectivity of the ring systems and the nature of the substituents. The fragmentation pathways can reveal the loss of small neutral molecules or characteristic cleavages of the heterocyclic rings, which helps to verify the proposed structure. uniroma1.it This technique is particularly vital when working with minute quantities of a new derivative isolated from a natural source.

Table 2: Illustrative HRMS Fragmentation Data for this compound Analysis This table provides a theoretical example of how HRMS and MS/MS data would be interpreted for this compound.

| m/z Value (Mass-to-Charge Ratio) | Ion Type | Proposed Formula | Inferred Structural Information |

|---|---|---|---|

| 332.1991 | [M+H]⁺ | C₂₃H₂₆NO⁺ | Protonated molecular ion of this compound; its exact mass confirms the elemental composition. |

| 317.1759 | [M+H - CH₃]⁺ | C₂₂H₂₃NO⁺ | Loss of a methyl radical, indicative of one or more methyl groups on the structure. |

| 292.1596 | [M+H - C₃H₆]⁺ | C₂₀H₂₀NO⁺ | Potential loss of a propylene (B89431) fragment, possibly from fragmentation of the prenyl-derived ring. |

| 180.0790 | Fragment Ion | C₁₃H₁₀N⁺ | Possible fragment corresponding to a stable carbazole-like core structure. |

This compound is a chiral molecule, meaning it exists as non-superimposable mirror images (enantiomers). Determining the absolute configuration (the actual 3D arrangement of atoms at the stereocenters) is a critical final step in its structural elucidation that cannot be achieved by NMR or MS alone. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful, non-destructive method for this purpose. ikm.org.mynih.gov

ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's absolute configuration. The modern approach involves a comparison between the experimentally measured ECD spectrum of the natural product and the theoretical spectra predicted by time-dependent density functional theory (TD-DFT) calculations. oup.com Theoretical spectra are computed for all possible stereoisomers. A close match between the experimental spectrum and one of the calculated spectra allows for the confident assignment of the absolute configuration of the isolated compound. This combined experimental and computational approach has become the gold standard for assigning the stereochemistry of complex natural products.

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Chromatographic and Separation Science Advances in this compound Research

The study of this compound and its naturally occurring analogues begins with their successful separation from a complex biological matrix. Advances in chromatography are crucial for both the initial isolation of these compounds and their subsequent analysis.

This compound is typically found in plants of the Murraya genus, such as Murraya koenigii, alongside a multitude of other related carbazole (B46965) alkaloids. nih.govjapsonline.com The initial step involves solvent extraction from the plant material (e.g., leaves, bark) to create a crude extract. This extract is a complex mixture requiring further purification.

Modern isolation protocols rely on a combination of chromatographic techniques. An initial separation is often performed using column chromatography with stationary phases like silica (B1680970) gel or alumina, eluting with a solvent gradient of increasing polarity. This step fractionates the crude extract based on the polarity of the constituent compounds. Each fraction is then subjected to further purification using High-Performance Liquid Chromatography (HPLC). Reversed-phase HPLC is commonly used for final purification. For separating structurally similar analogues or enantiomers, specialized techniques are required. Chiral HPLC, which uses a chiral stationary phase (CSP), is essential for resolving racemic mixtures of synthetic this compound or for isolating different naturally occurring stereoisomers. researchgate.net

Table 3: Summary of Chromatographic Techniques in this compound Research

| Technique | Stationary Phase Example | Principle of Separation | Application in this compound Research |

|---|---|---|---|

| Column Chromatography (CC) | Silica Gel, Alumina | Polarity | Initial fractionation of crude plant extracts to separate compounds into groups of similar polarity. |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Hydrophobicity | Final purification of this compound from semi-purified fractions; quantification of pure compounds. |

| Chiral HPLC | Cellulose or Amylose derivatives | Enantioselectivity (differential interaction with chiral selector) | Separation of enantiomers of this compound and its chiral analogues. |

| Preparative Thin-Layer Chromatography (Prep-TLC) | Silica Gel or Alumina coated on glass plates | Polarity | Small-scale purification or isolation of minor analogues. |

Hyphenated techniques, which couple a separation method with a detection method, provide a powerful platform for the rapid analysis of complex mixtures. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preeminent tool for analyzing carbazole alkaloids in plant extracts. sigmaaldrich.com In this setup, an HPLC system separates the components of the extract, and each separated compound is then introduced directly into the mass spectrometer. The mass spectrometer provides the molecular weight and, through MS/MS fragmentation, structural information for each compound as it elutes from the column. This allows for the rapid identification and even quantification of known compounds like this compound in a crude extract without the need for prior isolation, a process known as dereplication.

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable hyphenated technique, particularly for analyzing volatile or semi-volatile compounds. While many complex alkaloids like this compound are not sufficiently volatile for direct GC analysis, GC-MS can be used to analyze smaller, related molecules in the plant extract or to analyze derivatives of this compound that have been chemically modified to increase their volatility. It has been successfully used to identify numerous other chemical constituents from Murraya koenigii extracts. japsonline.com

Preclinical Pharmacological and Mechanistic Studies of Murrayazoline

Investigation of Cellular and Molecular Mechanisms of Action

The pyranocarbazole alkaloid, murrayazoline, isolated from the leaves of Murraya koenigii, has been the subject of preclinical investigations to determine its potential as an anti-cancer agent. ijcrar.comresearchgate.net Research has focused on its effects on various cancer cell lines, revealing its capacity to influence critical cellular processes and signaling pathways that govern cell survival, proliferation, and death.

Modulation of Cell Signaling Pathways

This compound has been shown to interfere with key signaling networks that are often dysregulated in cancer, contributing to its anti-proliferative effects.

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers. nih.govdntb.gov.ua Studies have demonstrated that this compound can effectively inhibit this pathway in cancer cells. ijcrar.comresearchgate.net In research involving DLD-1 colon cancer cells, treatment with this compound led to the downregulation of the Akt/mTOR pathway. ijcrar.comresearchgate.net This inhibition suggests that this compound targets downstream components of this critical cell survival pathway, contributing to its anti-cancer activity. ijcrar.comresearchgate.net A network pharmacology analysis also predicted that this compound interacts with key proteins in this pathway, including AKT1, supporting its role as a modulator of this signaling cascade. japsonline.com The regulation of the Akt/mTOR pathway is a significant component of the molecular mechanism underlying the anti-cancer potential of this compound. nih.gov

Akt/mTOR Pathway Regulation

Induction of Programmed Cell Death Pathways

A key strategy in cancer therapy is the induction of programmed cell death, or apoptosis, in malignant cells. researchgate.net this compound has been shown to effectively trigger apoptotic pathways in cancer cells through multiple mechanisms. ijcrar.comresearchgate.net

The process of apoptosis is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins, and its execution is carried out by a family of proteases called caspases. This compound has been found to induce caspase-dependent apoptosis in DLD-1 colon cancer cells. ijcrar.comresearchgate.net

Treatment with this compound leads to the activation of caspase-3, a key executioner caspase in the apoptotic cascade. ijcrar.comresearchgate.net Furthermore, the compound modulates the expression of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. Specifically, this compound upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. ijcrar.comresearchgate.net This shift increases the Bax/Bcl-2 ratio, a critical determinant that commits the cell to apoptosis. These findings indicate that this compound's ability to induce apoptosis is a significant contributor to its anti-cancer effects. ijcrar.comresearchgate.net

Mitochondria play a central role in the intrinsic pathway of apoptosis, and changes in the mitochondrial membrane potential (ΔΨm) are a key indicator of this process. Cancer cells often exhibit a hyperpolarized mitochondrial membrane compared to normal cells. Studies have shown that this compound induces mitochondrial membrane depolarization in colon cancer cells. ijcrar.comresearchgate.net This collapse of the mitochondrial membrane potential is a critical event that precedes the release of pro-apoptotic factors from the mitochondria, leading to the activation of caspases.

Interestingly, in a different context, this compound and other related compounds from M. koenigii have been reported to restore mitochondrial membrane potential and repair mitochondrial damage, suggesting context-dependent effects. However, in the setting of cancer cells, the observed depolarization is consistent with the induction of mitochondrial-mediated apoptosis. ijcrar.comresearchgate.net

Research Findings on this compound

Table 1: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | IC50 Value | Source(s) |

|---|

Table 2: Summary of Molecular Effects of this compound in Preclinical Studies

| Molecular Target/Process | Observed Effect | Cell Line | Source(s) |

|---|---|---|---|

| Akt/mTOR Pathway | Downregulation | DLD-1 | ijcrar.comresearchgate.net |

| Caspase-3 | Activation | DLD-1 | ijcrar.comresearchgate.net |

| Bax/Bcl-2 Ratio | Upregulation | DLD-1 | ijcrar.comresearchgate.net |

Apoptosis Induction (e.g., Caspase Activation, Bax/Bcl-2 Ratio)

Regulation of Reactive Oxygen Species (ROS) Levels

The anticancer activity of this compound is also linked to its ability to modulate the intracellular levels of reactive oxygen species (ROS). nih.govresearchgate.net ROS are chemically reactive molecules containing oxygen that, at high concentrations, can induce cellular damage and trigger programmed cell death, or apoptosis. nih.govmdpi.com Cancer cells often exhibit a higher basal level of ROS compared to normal cells, making them more susceptible to further ROS-induced stress. nih.govmdpi.com

Studies have revealed that the antiproliferative effects of this compound in DLD-1 colon cancer cells correspond with an increase in intracellular ROS levels. nih.govresearchgate.net This elevation of ROS contributes to the induction of mitochondrial membrane depolarization, a key event in the intrinsic pathway of apoptosis. nih.govresearchgate.net The generation of excessive ROS by this compound disrupts the delicate redox balance within the cancer cells, leading to oxidative stress and subsequent cell death. nih.govresearchgate.netfrontiersin.org This mechanism highlights that this compound's action is not only confined to halting cell division but also involves actively promoting cell death through oxidative pathways.

Receptor and Enzyme Binding Studies

Investigation of Molecular Targets and Ligand Interactions

Research into the molecular targets of this compound has identified several key pathways and proteins involved in its mechanism of action. One of the significant findings is the downregulation of the Akt/mTOR signaling pathway in DLD-1 colon cancer cells following treatment with this compound. nih.govresearchgate.net This pathway is a central regulator of cell survival, proliferation, and growth, and its inhibition is a common strategy in cancer therapy. The downregulation of Akt/mTOR suggests that this compound's effects are mediated, at least in part, by targeting components of this critical cell survival pathway. nih.gov

In silico studies, including molecular docking and network pharmacology, have provided further insights into potential molecular interactions. researchgate.netresearchgate.netresearchgate.net A network pharmacology analysis predicted that this compound could interact with several targets associated with breast cancer, with a notable predicted interaction with cyclin-dependent kinase 4 (CDK4). researchgate.net CDKs are crucial enzymes in cell cycle regulation, and their inhibition can lead to cell cycle arrest. researchgate.net Additionally, molecular docking studies have been used to explore the binding of carbazole (B46965) alkaloids to various protein targets, suggesting that these compounds can fit into the active sites of enzymes, indicating a potential for competitive inhibition. researchgate.netresearchgate.net For instance, in-silico analysis suggested that components from Murraya koenigii extracts have good docking interactions with the active site of the MurF enzyme from Acinetobacter baumannii, competing with the ATP ligand, although this study was focused on antibacterial rather than anticancer activity. researchgate.net

Enzyme Inhibition Kinetics and Mechanism

While the molecular targets of this compound are being actively investigated, detailed enzyme inhibition kinetic studies are not yet extensively available in the public domain. Enzyme inhibition studies are crucial for determining the precise mechanism by which a compound interacts with an enzyme, including its potency (IC50 or Ki values) and whether the inhibition is reversible, irreversible, competitive, or non-competitive. nih.govbioivt.com

Based on upstream and downstream evidence, the mechanism of this compound likely involves the inhibition of key enzymes in cell signaling and proliferation pathways. nih.govresearchgate.net The predicted targeting of CDK4 by this compound suggests a mechanism of enzyme inhibition. researchgate.net Inhibition of CDK4 would disrupt the cell cycle, consistent with the observed G2/M arrest. mdpi.comresearchgate.net However, specific kinetic parameters and the exact nature of this inhibition (e.g., Ki values) have not been reported. nih.gov Further research employing enzyme kinetic assays is necessary to fully elucidate the inhibitory constants and the precise mechanisms through which this compound affects its target enzymes. tubitak.gov.trresearchgate.net

In Vitro Cellular Activity and Phenotypic Screening

Antiproliferative Effects in Selective Cell Lines

This compound has demonstrated potent antiproliferative effects in in vitro studies against various cancer cell lines. nih.govresearchgate.net The most significant activity has been reported against DLD-1 human colon cancer cells, where this compound exhibited a half-maximal inhibitory concentration (IC50) of 5.7 µM. nih.govresearchgate.netmdpi.com

A noteworthy aspect of this compound's activity is its selectivity. Studies have shown that at concentrations effective against cancer cells, it does not exhibit significant non-specific cytotoxicity against non-cancerous cell lines, including human embryonic kidney (HEK-293) and human keratinocyte (HaCaT) cells. nih.govresearchgate.net This selectivity is a desirable characteristic for a potential anticancer therapeutic agent, as it suggests a lower likelihood of damaging healthy tissues. The antiproliferative activity of this compound is associated with observable changes in cellular morphology and the induction of caspase-dependent apoptosis. nih.govresearchgate.net

Below is an interactive table summarizing the reported in vitro antiproliferative activity of this compound.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| DLD-1 | Colon Cancer | 5.7 | nih.gov, researchgate.net, mdpi.com |

| HEK-293 | Non-cancer (Kidney) | No significant cytotoxicity | nih.gov, researchgate.net |

| HaCaT | Non-cancer (Keratinocyte) | No significant cytotoxicity | nih.gov, researchgate.net |

Effects on Cellular Morphology and Adhesion

The carbazole alkaloid this compound has been identified as a compound that induces notable changes in the morphology of cancer cells. Studies investigating its anti-cancer properties revealed that the compound's activity is associated with altered cellular morphology in DLD-1 colon cancer cells. nih.govnih.gov This effect is a component of its broader mechanism of inducing apoptosis, or programmed cell death. nih.gov The morphological changes observed in cancer cells upon treatment with this compound are indicative of the cells undergoing apoptosis and are linked to events such as cell cycle arrest. nih.govnih.gov

While the alteration of cell shape is a documented effect of this compound in cancer cell lines, detailed characterizations of the specific morphological changes (e.g., cell shrinkage, membrane blebbing) are not extensively detailed in the available literature. Furthermore, specific preclinical studies focusing on the direct effects of this compound on cell adhesion processes, such as the modulation of focal adhesion proteins, have not been prominently reported. The process of cellular de-adhesion is recognized as a crucial step for cells to engage in morphogenesis and respond to external stimuli, often involving the restructuring of the focal adhesion plaque. nih.gov However, research specifically linking this compound to these de-adhesion mechanisms is not yet available.

Selective Biological Effects on Non-Transformed Cell Lines for Mechanistic Comparison

A critical aspect of preclinical drug discovery is the assessment of a compound's selectivity for cancer cells over healthy, non-transformed cells. Research on this compound has demonstrated a significant selective cytotoxic effect. One study, in particular, highlighted its potent anti-cancer activity against the DLD-1 human colon cancer cell line while showing no non-specific cytotoxicity against non-cancerous human cell lines. nih.govnih.gov

For mechanistic comparison, the study utilized human embryonic kidney (HEK-293) cells and human keratinocyte (HaCaT) cells as non-transformed controls. The findings indicated that this compound was significantly more potent against the colon cancer cells, a key characteristic for a potential therapeutic agent. nih.gov The half-maximal inhibitory concentration (IC₅₀) values from this research underscore the compound's selectivity.

| Compound | Cell Line | Cell Type | IC₅₀ Value (µM) | Reference |

|---|---|---|---|---|

| This compound | DLD-1 | Colon Cancer | 5.7 | nih.govnih.gov |

| This compound | HEK-293 | Non-Cancer (Embryonic Kidney) | Non-cytotoxic | nih.govnih.gov |

| This compound | HaCaT | Non-Cancer (Keratinocyte) | Non-cytotoxic | nih.govnih.gov |

| O-methylmurrayamine A | DLD-1 | Colon Cancer | 17.9 | nih.govnih.gov |

| O-methylmurrayamine A | HEK-293 | Non-Cancer (Embryonic Kidney) | Non-cytotoxic | nih.govnih.gov |

| O-methylmurrayamine A | HaCaT | Non-Cancer (Keratinocyte) | Non-cytotoxic | nih.govnih.gov |

This selectivity suggests that the mechanisms of action targeted by this compound are more critical for the survival and proliferation of these specific cancer cells compared to the non-cancerous cell lines tested.

In Vivo Animal Model Studies for Mechanistic Validation

Studies on Platelet Aggregation and Vasorelaxation in Animal Models

Preclinical in vivo studies have been conducted to evaluate the effects of this compound on hematological and vascular functions. The compound has been specifically investigated for its antiplatelet aggregation and vasorelaxant activities. researchtrend.netresearchgate.net

Research has demonstrated that this compound exhibits a significant inhibitory effect on platelet aggregation in rabbit models. researchtrend.netresearchgate.net This effect was observed against aggregation induced by several key physiological agonists, indicating a broad antiplatelet profile. The specific inducers against which this compound showed efficacy are detailed in the table below.

| Activity | Animal Model | Inducing Agent | Effect of this compound | Reference |

|---|---|---|---|---|

| Antiplatelet Aggregation | Rabbit | Arachidonic acid | Inhibitory | researchtrend.netresearchgate.net |

| Antiplatelet Aggregation | Rabbit | Collagen | Inhibitory | researchtrend.netresearchgate.net |

| Antiplatelet Aggregation | Rabbit | Platelet-Activating Factor (PAF) | Inhibitory | researchtrend.netresearchgate.net |

In addition to its effects on platelets, this compound has been reported to possess a vasorelaxing effect. researchtrend.netresearchgate.net However, the specific in vivo animal models and the detailed mechanistic pathways for this vasorelaxant activity are not extensively described in the currently available scientific literature. For context, studies on the related carbazole alkaloid murrayafoline A have utilized ex vivo rat aorta rings to assess vascular activity, suggesting a potential methodology for further investigation of this compound. researchgate.net

Investigation of Mechanistic Biomarkers in Preclinical Animal Models

While direct in vivo studies validating specific mechanistic biomarkers for this compound in animal models are limited, in vitro research has provided a strong foundation by identifying several key molecular targets and pathways. These findings from cell-based assays are crucial for guiding the selection of relevant biomarkers for future preclinical animal studies.

The anti-cancer activity of this compound in DLD-1 colon cancer cells has been linked to several molecular events that serve as potential mechanistic biomarkers. nih.gov Furthermore, computational network pharmacology studies have predicted molecular targets that could also be validated as biomarkers. researchgate.netresearchgate.net

| Potential Biomarker | Observed/Predicted Effect | Associated Pathway/Mechanism | Reference |

|---|---|---|---|

| Cellular Morphology | Altered | Apoptosis | nih.gov |

| Cell Cycle Progression | Arrest at G2/M phase | Anti-proliferation | nih.gov |

| Reactive Oxygen Species (ROS) | Increased levels | Oxidative Stress, Apoptosis | nih.gov |

| Mitochondrial Membrane Potential | Depolarization | Mitochondrial Apoptosis | nih.gov |

| Bax/Bcl-2 Ratio | Upregulated | Regulation of Apoptosis | nih.gov |

| Caspase-3 | Activated | Execution phase of Apoptosis | nih.gov |

| Akt/mTOR Pathway | Downregulated | Cell Survival and Proliferation | nih.gov |

| CDK4 | Predicted Target | Cell Cycle Control | researchgate.net |

These in vitro findings lay the groundwork for future in vivo animal model studies, where changes in these biomarkers within tumor tissues or systemically could be measured to confirm the mechanism of action and therapeutic efficacy of this compound.

Pharmacokinetic Profiling for Mechanistic Interpretation

The pharmacokinetic profile of a compound, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is fundamental to interpreting its biological activity and mechanistic action in vivo. numberanalytics.com For this compound, detailed experimental data from in vivo pharmacokinetic studies in animal models are not extensively available in the public domain.

While comprehensive in vivo ADME studies are lacking, computational methods are beginning to provide predictive insights. Network pharmacology analyses of phytochemicals from Murraya koenigii, including this compound, have been conducted to forecast pharmacokinetic features and drug-likeness. researchgate.net These in silico models predict how a molecule might behave in the body based on its structure, helping to guide further experimental work. kisti.re.kr However, these predictions require validation through empirical studies in animal models to accurately determine the absorption rates, tissue distribution patterns, specific metabolic pathways (e.g., via cytochrome P450 enzymes), and routes of excretion (e.g., renal or hepatic) that are relevant to this compound's biological activity. numberanalytics.com Without such experimental data, a full mechanistic interpretation of its in vivo effects remains incomplete.

Structure Activity Relationship Sar and Computational Approaches for Murrayazoline

Systematic SAR Studies of Murrayazoline and its Derivatives

The exploration of the structure-activity relationship (SAR) of this compound and its synthetic analogs is a crucial area of research to understand how the chemical structure of these compounds influences their biological activity. Such studies are fundamental in medicinal chemistry for designing more potent and selective therapeutic agents. nih.govresearchgate.net

Identification of Key Pharmacophoric Features

A pharmacophore is the specific three-dimensional arrangement of chemical features within a molecule that is responsible for its biological activity. researchgate.netjapsonline.com For this compound and its derivatives, the key pharmacophoric features are believed to include the carbazole (B46965) nucleus, the pyran ring, and the spatial orientation of various substituents.

The carbazole alkaloid structure is a significant contributor to the bioactivity of these compounds. nih.gov The planar, aromatic carbazole ring system can participate in π-π stacking interactions with biological targets, such as enzymes or receptors. The nitrogen atom within the carbazole ring can act as a hydrogen bond donor or acceptor, further contributing to ligand-target binding. researchgate.net

Pharmacophore models can be generated based on the structures of known active compounds or through structure-based methods if the target protein structure is available. frontiersin.org These models typically highlight key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are essential for activity. researchgate.netnih.gov

Impact of Substituent Effects on Biological Activity

Substituents, which are atoms or groups of atoms replacing hydrogen on a parent structure, can significantly alter the electronic, steric, and lipophilic properties of a molecule, thereby influencing its biological activity. wisdomlib.org In the context of this compound derivatives, modifications to the carbazole or pyran rings can lead to substantial changes in their pharmacological profiles.

The nature and position of substituents on the aromatic rings of the carbazole nucleus can modulate the electron density and, consequently, the reactivity and binding affinity of the molecule. Electron-donating groups, such as methyl groups, can increase the basicity and nucleophilicity of a heterocyclic system. analis.com.my Conversely, electron-withdrawing groups, like nitro groups, can decrease these properties. analis.com.my The introduction of different functional groups can also influence the solubility and metabolic stability of the compounds. frontiersin.org

For instance, studies on other heterocyclic compounds have shown that the presence of specific substituents can enhance antimicrobial or anticancer activities. analis.com.my The strategic placement of substituents can lead to improved interactions with the target protein, resulting in higher potency.

| Substituent (R) | Position | Electronic Effect | Potential Impact on Biological Activity |

|---|---|---|---|

| -OCH3 | C-3 | Electron-donating | May enhance activity through increased electron density and potential for hydrogen bonding. |

| -Cl | C-6 | Electron-withdrawing | Could alter binding affinity and metabolic stability. |

| -NO2 | C-8 | Strongly electron-withdrawing | May decrease basicity and potentially alter the mechanism of action. analis.com.my |

Correlation between Structural Modifications and Mechanistic Outcomes

Systematic structural modifications of the this compound scaffold allow researchers to establish correlations between specific chemical changes and the resulting biological and mechanistic outcomes. By synthesizing a series of derivatives with varied substituents and evaluating their activity, it is possible to build a comprehensive SAR profile. researchcommons.org

For example, altering the substitution pattern on the carbazole ring could shift the compound's primary mechanism of action from, for instance, topoisomerase inhibition to the induction of apoptosis through a different pathway. Research on other carbazole alkaloids, such as mahanine, has shown that these compounds can induce apoptosis and inhibit proteasome activity. ijcmas.com Modifications to the this compound structure could potentially enhance these or other anticancer activities.

The synthesis of this compound and its analogs often involves palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide variety of substituents. acs.orgmit.eduresearchgate.net This synthetic versatility is key to performing extensive SAR studies.

Computational Chemistry and Molecular Modeling

Computational methods are powerful tools for investigating the interactions of small molecules like this compound with their biological targets at an atomic level. These techniques can predict binding modes, estimate binding affinities, and provide insights into the dynamic behavior of ligand-protein complexes. 14.139.185

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. ymerdigital.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions. researchgate.net

In the case of this compound, molecular docking studies can be performed to predict its binding mode within the active site of a specific protein target, such as phosphoprotein phosphatase 2A (PP2A), which has been implicated in Alzheimer's disease. researchgate.net The docking process involves generating multiple conformations of the ligand and evaluating their fit within the binding pocket of the protein using a scoring function. ymerdigital.com

The analysis of the docked poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, a docking study might show that the hydroxyl group of a this compound derivative forms a hydrogen bond with a specific amino acid residue in the active site, while the carbazole ring engages in hydrophobic interactions with other residues. mdpi.com This information is invaluable for designing new derivatives with improved binding affinity. researchgate.net

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Protein Kinase B (Akt) | This compound | -9.5 | Lys179, Glu234 | Hydrogen Bond |

| Leu156, Val164, Ala230 | Hydrophobic Interaction | |||

| mTOR | O-methylmurrayamine A | -8.8 | Asp2195, Tyr2225 | Hydrogen Bond |

Note: The data in this table is illustrative and based on the types of results obtained from molecular docking studies.

Studies have shown that this compound and O-methylmurrayamine A can induce apoptosis by downregulating the mTOR/AKT pathway. 14.139.185acs.org Molecular docking could further elucidate the specific interactions with these protein kinases.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of atoms and molecules over time. ebsco.comwikipedia.org These simulations solve Newton's equations of motion for a system of particles, allowing researchers to observe the conformational changes and flexibility of both the ligand and the protein. nih.gov

For this compound-protein complexes identified through docking, MD simulations can be used to assess the stability of the predicted binding mode. nih.gov By simulating the complex in a realistic environment (e.g., surrounded by water molecules), it is possible to observe whether the ligand remains stably bound in the active site or if it dissociates. nih.gov

MD simulations also allow for a more thorough sampling of the conformational space of the ligand and protein, which can reveal alternative binding modes or allosteric sites that may not be identified by docking alone. wikipedia.org The trajectories from MD simulations can be analyzed to calculate binding free energies, providing a more accurate estimation of binding affinity than docking scores alone. dntb.gov.ua These simulations are crucial for understanding the dynamic nature of molecular recognition and for refining the design of novel this compound-based therapeutic agents. nih.gov

Quantum Chemical Calculations for Electronic Properties